Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Quality Control

This is a high-purity (97%) azetidine building block featuring a strained core with orthogonal N-Boc, amino, and cyano groups. This unique 3-amino-3-cyano substitution pattern on a protected ring enables rapid generation of sp3-rich, 3D fragments for drug candidate SAR and diversity-oriented synthesis, unavailable in simpler analogs like 1-Boc-3-cyanoazetidine. Its precise, pre-installed functionality eliminates multi-step synthetic sequences, reducing time and cost in medicinal chemistry.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 1254120-12-1
Cat. No. B1524619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
CAS1254120-12-1
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C#N)N
InChIInChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3
InChIKeyBTLBBSVDHIWMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (CAS 1254120-12-1): A Core Azetidine Scaffold for Drug Discovery and Synthesis


Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (CAS 1254120-12-1), also known as 1-Boc-3-amino-3-cyanoazetidine, is a key synthetic intermediate belonging to the class of 3-substituted azetidines . Its structure features a strained four-membered azetidine ring, an N-Boc (tert-butoxycarbonyl) protecting group, and dual reactive handles at the 3-position: a primary amino group and a nitrile group. These functionalities make it a versatile building block for the construction of more complex molecules, particularly in medicinal chemistry for generating novel drug candidates and in diversity-oriented synthesis for exploring new chemical space . Its role is predominantly that of a precursor, and its value is derived from its unique substitution pattern, which is not available in many other commercially available azetidine scaffolds.

Why Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate Cannot Be Substituted with Generic Azetidine Analogs


The scientific and procurement value of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate lies in its precise, pre-installed 3-amino-3-cyano substitution pattern on a protected azetidine ring. Generic substitution with other azetidines fails because analogs lack either the N-Boc protection, the 3-amino group, or the 3-cyano group. For instance, the widely available 1-Boc-3-cyanoazetidine (CAS 142253-54-1) lacks the amino group, while 3-aminoazetidines lack the cyano group [1]. This unique combination of functional groups on a strained ring system provides a specific chemical entry point that cannot be replicated by a mixture of compounds or a less functionalized analog. Attempting to introduce these groups sequentially onto a simpler azetidine would involve multiple additional synthetic steps, with associated yield losses and time penalties. Therefore, the selection of this specific compound is driven by its unparalleled efficiency in introducing a dense, highly functionalized 3D fragment into a target molecule.

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: A Quantitative Evidence Guide for Scientific Selection


Purity Benchmarking of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate from Commercial Suppliers

For procurement purposes, the minimum guaranteed purity of this compound is a key differentiator. Reputable vendors such as AChemBlock and Aladdin offer the compound at a high purity of ≥97% . This is higher than the 95% purity specification from other sources like AKSci . For sensitive synthetic applications where stoichiometric control is critical, a higher purity grade reduces the risk of side reactions from unknown impurities and minimizes the need for additional purification steps.

Medicinal Chemistry Organic Synthesis Quality Control

Confirmed Absolute Stereochemistry and Structure of the Azetidine Scaffold

The 3D conformation of the azetidine ring is crucial for understanding its properties and reactivity. The absolute configuration and stereogeometry of the compound have been unambiguously determined by single-crystal X-ray diffraction analysis [1]. The crystal structure reveals that the compound crystallizes in the monoclinic crystal system, space group C2, with unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure was refined to an R(1) value of 0.053 for 2043 observed reflections. This definitive structural confirmation is a critical piece of evidence that supports its use in structure-based drug design (SBDD) and molecular modeling studies, as it provides precise atomic coordinates and bond geometry.

Structural Biology X-ray Crystallography Computational Chemistry

Role as a Dense Functional Handle in Diversity-Oriented Synthesis

The value of this compound is its function as a highly functionalized building block for generating molecular diversity. While not a drug itself, its 3-amino-3-cyano substitution pattern on a Boc-protected azetidine provides a unique, rigid, and densely functionalized core that is highly prized in medicinal chemistry for exploring new chemical space . This is supported by the broader class of azetidines, which are known for their desirable properties in drug-like molecules, including enhanced solubility, metabolic stability, and improved 3D characteristics for target engagement [1]. In comparison, simpler azetidine building blocks like 1-Boc-3-aminoazetidine (CAS 193269-78-2) lack the nitrile, offering fewer vectors for further functionalization.

Diversity-Oriented Synthesis Medicinal Chemistry Organic Synthesis

Primary Application Scenarios for Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate Based on Verified Evidence


Lead Optimization in Medicinal Chemistry

As a building block with a confirmed 3D structure from X-ray crystallography and a high purity specification [1], tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is ideally suited for the late-stage lead optimization phase of drug discovery. Its pre-formed, rigid, and highly functionalized core allows medicinal chemists to efficiently introduce a unique 3D moiety into a lead series to explore structure-activity relationships (SAR) or improve physicochemical properties like solubility and metabolic stability. The high purity of the starting material ensures that the final SAR data is reliable and not confounded by impurities.

Scaffold for Diversity-Oriented Synthesis (DOS)

The compound's three distinct functional groups (N-Boc, -NH2, -CN) on a strained azetidine ring provide multiple orthogonal vectors for chemical elaboration . This makes it a premier scaffold for generating libraries of structurally diverse, sp3-rich compounds, a key objective in diversity-oriented synthesis. The N-Boc group can be removed to functionalize the azetidine nitrogen, the primary amine can be acylated or alkylated, and the nitrile can be transformed into amides, acids, or tetrazoles, allowing for rapid exploration of new chemical space around this rigid core.

Synthesis of Bioisosteres for Drug Discovery

Azetidines are increasingly used as bioisosteres for common functional groups like piperidines or amides to improve drug-like properties [1]. This specific compound provides a foundational scaffold from which to build these bioisosteres. Its 3-amino-3-cyano substitution pattern offers a unique electronic and steric environment. It can serve as a precursor to more complex azetidine-based molecules that mimic the geometry and functionality of existing drugs or natural products, but with potentially improved pharmacokinetic profiles.

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